molecular formula C6H12ClNO2 B8423997 methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride

methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride

Cat. No.: B8423997
M. Wt: 165.62 g/mol
InChI Key: PYZWRNNLMUMWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C6H11NO2·HCl. It is a derivative of cyclopropane and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly interesting due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride typically involves the reaction of cyclopropane derivatives with methylamine. One common method is the reaction of cyclopropane-1-carboxylic acid with methylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Amines

    Substitution: Various substituted cyclopropane derivatives

Scientific Research Applications

methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This compound may also interact with cellular receptors, influencing various signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-aminocyclopropanecarboxylate
  • Ethyl 1-aminocyclopropanecarboxylate
  • 1-Aminocyclopropane-1-carboxylic acid

Uniqueness

methyl 1-(methylamino)cyclopropane-1-carboxylate hydrochloride is unique due to its specific methylamino substitution, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological systems, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C6H12ClNO2

Molecular Weight

165.62 g/mol

IUPAC Name

methyl 1-(methylamino)cyclopropane-1-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO2.ClH/c1-7-6(3-4-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H

InChI Key

PYZWRNNLMUMWQG-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)C(=O)OC.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

86.5 g (1.2 mol) of thionyl chloride were added dropwise to 300 ml of methanol at -10° C., and thereafter 36.9 g (0.32 mol) of 1-methylamino-cyclopropane-1-carboxylic acid were introduced in portions. Stirring was carried out for 5 hours at room temperature, and the mixture was allowed to stand overnight. The mixture was worked up by filtering it, evaporating down the filtrate in vacuo and heating the residue together with 7 g of active carbon for 10 minutes in methanol. After filtration and evaporation, 45.9 g (86.6% of theory) of methyl 1-methylamino-cyclopropane-1-carboxylate hydrochloride were obtained as a yellowish viscous oil of refractive index nD23.5 : 1.4798.
Quantity
86.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step Two

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